4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287045
InChI: InChI=1S/C23H29ClN2O2/c1-23(2,3)19-8-4-18(5-9-19)22(27)25-16-21(26-12-14-28-15-13-26)17-6-10-20(24)11-7-17/h4-11,21H,12-16H2,1-3H3,(H,25,27)
SMILES:
Molecular Formula: C23H29ClN2O2
Molecular Weight: 400.9 g/mol

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

CAS No.:

Cat. No.: VC15287045

Molecular Formula: C23H29ClN2O2

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide -

Specification

Molecular Formula C23H29ClN2O2
Molecular Weight 400.9 g/mol
IUPAC Name 4-tert-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C23H29ClN2O2/c1-23(2,3)19-8-4-18(5-9-19)22(27)25-16-21(26-12-14-28-15-13-26)17-6-10-20(24)11-7-17/h4-11,21H,12-16H2,1-3H3,(H,25,27)
Standard InChI Key HVYAJLGHIGRSKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, precisely delineates its structure:

  • A benzamide backbone substituted at the para position with a tert-butyl group.

  • An ethyl linker bridging the amide nitrogen to both a 4-chlorophenyl group and a morpholine ring .
    The molecular formula C23H29ClN2O2 corresponds to a molecular weight of 400.9 g/mol , distinguishing it from simpler benzamide derivatives such as 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide (C17H26N2O2, MW 290.4).

Structural Analysis

Key structural components include:

  • Benzamide Core: The planar aromatic system facilitates π-π stacking interactions, while the tert-butyl group enhances lipophilicity and steric bulk.

  • 4-Chlorophenyl Group: The electron-withdrawing chlorine atom at the para position may influence electronic distribution and binding affinity .

  • Morpholine-Ethyl Linker: The morpholine ring’s oxygen and nitrogen atoms introduce hydrogen-bonding capabilities, potentially improving solubility and target engagement.

A comparative analysis with related compounds reveals that the addition of the 4-chlorophenyl moiety increases molecular weight by ~110 g/mol compared to non-chlorinated analogs , likely altering pharmacokinetic profiles.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for 4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is documented, analogous benzamides are typically synthesized via multi-step routes:

  • Alkylation: Coupling 4-tert-butylbenzoic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethylamine using carbodiimide-based coupling agents .

  • Reductive Amination: Formation of the ethylamine linker via reaction between 4-chlorobenzaldehyde and morpholine, followed by reduction and subsequent benzoylation .

Critical challenges include controlling stereochemistry at the ethyl-linked chiral center and preventing dehalogenation during nitro group reductions .

Reactivity and Stability

The compound’s reactivity is governed by:

  • Amide Bond: Susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled formulations.

  • Chlorophenyl Group: May participate in electrophilic substitution reactions, though steric hindrance from the tert-butyl group could limit reactivity .

  • Morpholine Ring: Resistant to oxidation but prone to ring-opening under strong nucleophilic conditions.

Physicochemical Properties

Experimental data for this specific compound remain sparse, but inferences from structural analogs suggest:

PropertyValue/CharacteristicsSource
Molecular Weight400.9 g/mol
LogP (Predicted)~4.2 (High lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO
StabilityStable at room temperature; hygroscopic

The tert-butyl and chlorophenyl groups contribute to high logP values, suggesting preferential blood-brain barrier penetration—a trait observed in related antiparasitic benzamides .

Applications and Therapeutic Prospects

Antitrypanosomal Agent

Given the efficacy of benzamides against T. brucei, this compound could address late-stage human African trypanosomiasis, particularly if brain permeability is confirmed .

Kinase and Receptor Modulation

Morpholine-containing analogs are known to inhibit kinases (e.g., PI3K) and GPCRs, suggesting potential in oncology and neurology.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomic or CRISPR screening.

  • ADMET Profiling: Assess bioavailability, metabolism, and toxicity in rodent models.

  • Synthetic Optimization: Explore stereoselective synthesis to isolate enantiomers with improved efficacy.

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